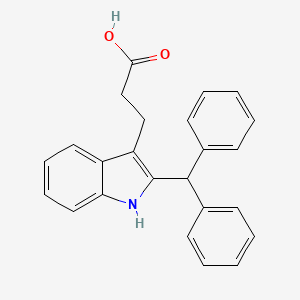
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a pyridin-4-ylthio group and a hydroxyl group
Méthodes De Préparation
The synthesis of 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol typically involves the reaction of pyridine-4-thiol with a suitable pyrrolidine derivative. One common method involves the nucleophilic substitution of a halogenated pyrrolidine with pyridine-4-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Analyse Des Réactions Chimiques
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Applications De Recherche Scientifique
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol include:
3-((Pyridin-2-ylthio)methyl)pyrrolidin-3-ol: This compound has the thioether group attached to the 2-position of the pyridine ring instead of the 4-position.
3-((Pyridin-4-ylthio)methyl)piperidin-3-ol: This compound features a piperidine ring instead of a pyrrolidine ring.
3-((Pyridin-4-ylthio)methyl)pyrrolidin-2-ol: This compound has the hydroxyl group attached to the 2-position of the pyrrolidine ring instead of the 3-position.
These similar compounds highlight the structural diversity that can be achieved by varying the position of substituents on the pyridine and pyrrolidine rings, which can lead to different biological and chemical properties.
Propriétés
Numéro CAS |
1184913-77-6 |
|---|---|
Formule moléculaire |
C10H14N2OS |
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
3-(pyridin-4-ylsulfanylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2OS/c13-10(3-6-12-7-10)8-14-9-1-4-11-5-2-9/h1-2,4-5,12-13H,3,6-8H2 |
Clé InChI |
RVCVGUAWTJFZII-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(CSC2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)




![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)
![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
